Xyl-p-phos, (R)-
Overview
Description
“Xyl-p-phos, ®-” is a chiral dipyridylphosphine ligand . It has a molecular formula of C46H50N2O4P2 . This compound plays a significant role in the field of transition metal-catalyzed asymmetric reactions .
Synthesis Analysis
The synthesis of “Xyl-p-phos, ®-” involves introducing 3,5-dimethyl groups into the four phenyl rings in P-Phos as a means to tune its electronic and steric properties . The ruthenium complex of this ligand, Ru(R-Xyl-P-Phos)(C6H6)Cl2, has been found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters .Molecular Structure Analysis
The structure of (S)-Xyl-P-Phos oxide has been characterized by single crystal X-ray diffraction . The molecular weight of “Xyl-p-phos, ®-” is approximately 756.848 Da .Chemical Reactions Analysis
“Xyl-p-phos, ®-” has been utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines . It has also been used in the hydrosilylation of three pyridyl ketones .Physical And Chemical Properties Analysis
“Xyl-p-phos, ®-” has a boiling point of 791.1±60.0 °C at 760 mmHg and a flash point of 432.2±32.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .Scientific Research Applications
Application 1: Rh and Ir-catalyzed Enantioselective Hydrogenation
- Summary of the Application : The chiral diphosphine ligand, Xyl-P16C6-Phos, was used in the Rhodium (Rh) and Iridium (Ir) catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and quinolines .
- Methods of Application : The ligand was fabricated and utilized in the Rh and Ir-catalyzed asymmetric hydrogenation. The addition of certain amounts of alkali ions (Li+, Na, or K) led to an enhancement in enantioselectivity .
- Results or Outcomes : The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee). Up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions .
Application 2: Ru-catalyzed Asymmetric Hydrogenation of β-Ketoesters
- Summary of the Application : The ruthenium complex of Xyl-P-Phos was found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters .
- Methods of Application : The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction. The ruthenium complex of this ligand, Ru(R-Xyl-P-Phos)(C6H6)Cl 2, was used as the catalyst .
- Results or Outcomes : The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications .
Application 3: Rh and Ir-catalyzed Enantioselective Hydrogenation
- Summary of the Application : A supramolecularly tunable chiral diphosphine ligand bearing two pyridyl-containing crown ethers, ( )or (+)-Xyl-P16C6-Phos, was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines .
- Methods of Application : The ligand was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation. The addition of certain amounts of alkali ions (Li+, Na, or K) led to an enhancement in enantioselectivity .
- Results or Outcomes : The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee). Up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions .
Application 4: Pd-catalyzed Desymmetric Hydrophosphination
- Summary of the Application : A Pd-catalyzed desymmetric hydrophosphination of 3,3-disubstituted cyclopropenes is designed. This methodology provides direct access to chiral phosphine compounds with two vicinal carbon stereocenters in good yields with excellent diastereo- and enantioselectivities .
- Methods of Application : The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction. The ruthenium complex of this ligand, Ru(R-Xyl-P-Phos)(C6H6)Cl 2, was used as the catalyst .
- Results or Outcomes : The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications .
Application 5: Rh and Ir-catalyzed Enantioselective Hydrogenation
- Summary of the Application : A supramolecularly tunable chiral diphosphine ligand bearing two pyridyl-containing crown ethers, ( )or (+)-Xyl-P16C6-Phos, was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines .
- Methods of Application : The ligand was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation. The addition of certain amounts of alkali ions (Li+, Na, or K) led to an enhancement in enantioselectivity .
- Results or Outcomes : The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee). Up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions .
Application 6: Pd-catalyzed Desymmetric Hydrophosphination
- Summary of the Application : A Pd-catalyzed desymmetric hydrophosphination of 3,3-disubstituted cyclopropenes is designed. This methodology provides direct access to chiral phosphine compounds with two vicinal carbon stereocenters in good yields with excellent diastereo- and enantioselectivities .
- Methods of Application : The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction. The ruthenium complex of this ligand, Ru(R-Xyl-P-Phos)(C6H6)Cl 2, was used as the catalyst .
- Results or Outcomes : The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications .
Future Directions
properties
IUPAC Name |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHAKOHBMETRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xyl-p-phos, (R)- | |
CAS RN |
442905-33-1, 443347-10-2 | |
Record name | Xyl-p-phos, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xyl-p-phos, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYL-P-PHOS, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | XYL-P-PHOS, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.